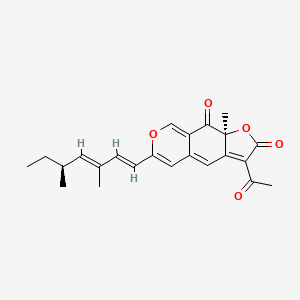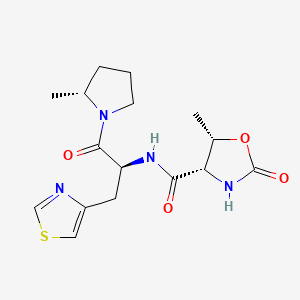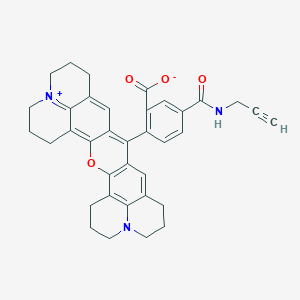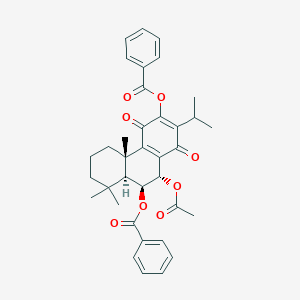![molecular formula C24H20N2O4S2 B610628 3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid CAS No. 193809-34-6](/img/structure/B610628.png)
3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-3304 is a n orally-agent agent with potential antineoplastic activity. S-3304 inhibits matrix metalloproteinases (MMPs), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis.
Scientific Research Applications
Enzyme Inhibition and Drug Design
A study by Nazir et al. (2018) explored indole-based hybrid oxadiazole scaffolds, including compounds similar to the specified acid, for their potential as urease inhibitors. These compounds showed potent inhibition, suggesting their utility in drug design for conditions involving urease activity. The findings align with computational data, indicating potential for therapeutic applications (Nazir et al., 2018).
Antidiabetic Properties
Choudhary et al. (2011) synthesized derivatives of tryptoline-3-carboxylic acid, structurally related to the specified acid, and tested them for antidiabetic activity. One compound demonstrated significant activity in diabetic rats, highlighting the potential of such compounds in diabetes treatment (Choudhary et al., 2011).
Biological Activity in Schiff Bases
Radhakrishnan, Balakrishnan, and Selvaraj (2020) examined Schiff bases derived from a compound similar to the specified acid for antimicrobial activity. These compounds exhibited significant antimicrobial properties, suggesting their use in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Antioxidant and Anticancer Potential
Aziz et al. (2021) designed novel indole derivatives, structurally related to the specified acid, to act as antioxidants. One candidate showed higher antioxidant activity than ascorbic acid, indicating potential use in oxidative stress-related conditions. Additionally, these compounds may serve as cytochrome c peroxidase inhibitors (Aziz et al., 2021).
Antimicrobial Activity
Patel and Patel (2017) synthesized derivatives from compounds structurally akin to the specified acid, showing promising antimicrobial activity against various bacterial and fungal strains. This research suggests the potential of these derivatives as novel antimicrobial agents (Patel & Patel, 2017).
Inhibition of Phospholipase A2
Tomoo et al. (2014) developed indole-based inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. Compounds structurally related to the specified acid showed promise in inhibiting this enzyme, suggesting potential therapeutic applications in inflammation-related conditions (Tomoo et al., 2014).
properties
CAS RN |
193809-34-6 |
|---|---|
Product Name |
3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid |
Molecular Formula |
C24H20N2O4S2 |
Molecular Weight |
464.56 |
IUPAC Name |
(R)-3-(1H-indol-2-yl)-2-(5-(p-tolylethynyl)thiophene-2-sulfonamido)propanoic acid |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-20-12-13-23(31-20)32(29,30)26-22(24(27)28)15-19-14-18-4-2-3-5-21(18)25-19/h2-9,12-14,22,25-26H,15H2,1H3,(H,27,28)/t22-/m1/s1 |
InChI Key |
YZPJDEUUSCDCPP-JOCHJYFZSA-N |
SMILES |
O=C(O)[C@H](NS(=O)(C1=CC=C(C#CC2=CC=C(C)C=C2)S1)=O)CC(N3)=CC4=C3C=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
S3304; S-3304; S 3304. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




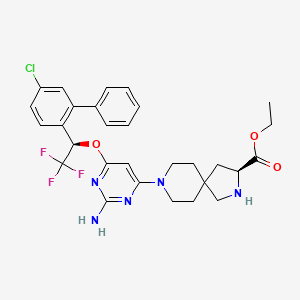
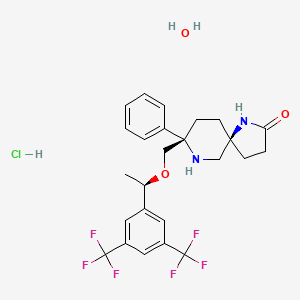
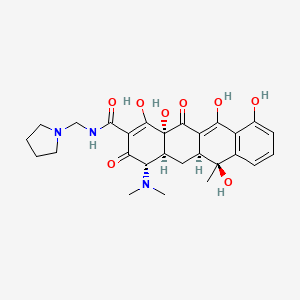
![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)
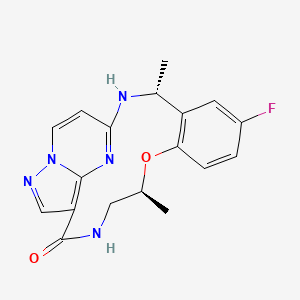
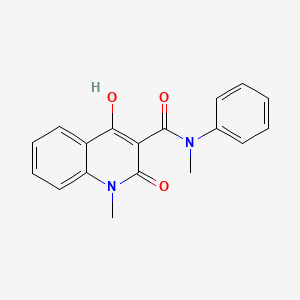
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
